
4-Chloroquinoline-8-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloroquinoline-8-sulfonic acid is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their broad spectrum of biological activities and are used in various medicinal and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroquinoline-8-sulfonic acid typically involves the sulfonation of 4-chloroquinoline. One common method is the reaction of 4-chloroquinoline with sulfuric acid, which introduces the sulfonic acid group at the 8-position of the quinoline ring . This reaction is usually carried out under controlled temperature conditions to ensure the selective sulfonation of the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloroquinoline-8-sulfonic acid can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group at the 4-position can be replaced by other nucleophiles.
Electrophilic substitution: The sulfonic acid group can participate in electrophilic substitution reactions.
Oxidation and reduction: The quinoline ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides.
Electrophilic substitution: Reagents such as halogens and nitro compounds can be used.
Oxidation and reduction: Reagents like potassium permanganate and hydrogen gas can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-aminoquinoline-8-sulfonic acid .
Aplicaciones Científicas De Investigación
4-Chloroquinoline-8-sulfonic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of antimalarial and antiviral agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Chloroquinoline-8-sulfonic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
4-Chloroquinoline: Lacks the sulfonic acid group but retains the chloro substituent.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position instead of a sulfonic acid group
Uniqueness
4-Chloroquinoline-8-sulfonic acid is unique due to the presence of both the chloro and sulfonic acid groups, which confer distinct chemical reactivity and biological properties. The sulfonic acid group enhances the compound’s solubility and potential for interaction with biological targets, making it a valuable intermediate in the synthesis of various bioactive compounds .
Propiedades
Número CAS |
71331-01-6 |
|---|---|
Fórmula molecular |
C9H6ClNO3S |
Peso molecular |
243.67 g/mol |
Nombre IUPAC |
4-chloroquinoline-8-sulfonic acid |
InChI |
InChI=1S/C9H6ClNO3S/c10-7-4-5-11-9-6(7)2-1-3-8(9)15(12,13)14/h1-5H,(H,12,13,14) |
Clave InChI |
KKMLFIIWFSHIEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2C(=C1)S(=O)(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11872400.png)

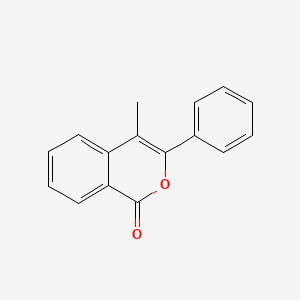
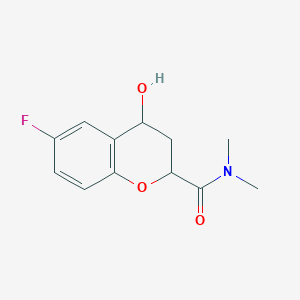
![1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile](/img/structure/B11872427.png)
![9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one](/img/structure/B11872428.png)
![6-Chloro-2-methyl-3-phenylimidazo[1,2-A]pyridine](/img/structure/B11872433.png)

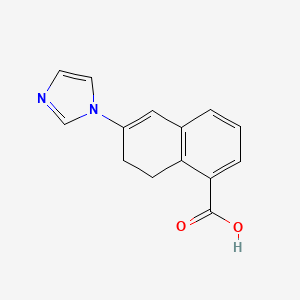


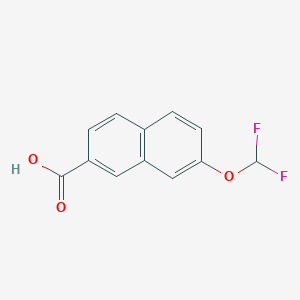
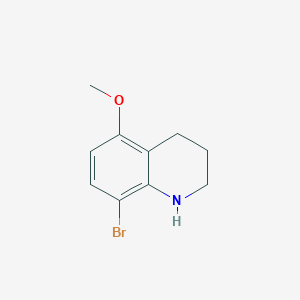
![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan-4,5-dione](/img/structure/B11872472.png)
